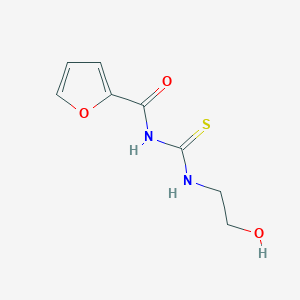![molecular formula C156H324Si5 B14242166 [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) CAS No. 204711-81-9](/img/structure/B14242166.png)
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) is a complex organosilicon compound. This compound is characterized by its unique structure, which includes multiple silicon atoms bonded to long hydrocarbon chains. It is primarily used in advanced material science and nanotechnology due to its unique properties.
Méthodes De Préparation
The synthesis of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of silanetetrayl derivatives, followed by the introduction of tridodecylsilane groups through hydrosilylation reactions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The compound can undergo substitution reactions where the hydrocarbon chains are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and nanostructures.
Biology: The compound’s unique properties make it useful in the development of biosensors and drug delivery systems.
Medicine: It is explored for its potential in targeted drug delivery and imaging applications.
Industry: The compound is used in the production of high-performance coatings and adhesives due to its stability and hydrophobic properties.
Mécanisme D'action
The mechanism of action of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, enhancing the delivery of therapeutic agents. The compound’s hydrophobic nature allows it to penetrate lipid bilayers, facilitating the transport of drugs or other molecules into cells. The pathways involved include endocytosis and passive diffusion, depending on the specific application.
Comparaison Avec Des Composés Similaires
[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) can be compared with other organosilicon compounds such as:
Tetramethylsilane: A simpler organosilicon compound used as a standard in NMR spectroscopy.
Hexamethyldisilazane: Used as a silylating agent in organic synthesis.
Polydimethylsiloxane: A widely used silicon-based organic polymer known for its flexibility and hydrophobic properties. The uniqueness of [Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane) lies in its complex structure and the presence of long hydrocarbon chains, which impart unique physical and chemical properties not found in simpler organosilicon compounds.
Propriétés
Numéro CAS |
204711-81-9 |
|---|---|
Formule moléculaire |
C156H324Si5 |
Poids moléculaire |
2340.7 g/mol |
Nom IUPAC |
tetrakis(3-tridodecylsilylpropyl)silane |
InChI |
InChI=1S/C156H324Si5/c1-13-25-37-49-61-73-85-97-109-121-137-157(138-122-110-98-86-74-62-50-38-26-14-2,139-123-111-99-87-75-63-51-39-27-15-3)149-133-153-161(154-134-150-158(140-124-112-100-88-76-64-52-40-28-16-4,141-125-113-101-89-77-65-53-41-29-17-5)142-126-114-102-90-78-66-54-42-30-18-6,155-135-151-159(143-127-115-103-91-79-67-55-43-31-19-7,144-128-116-104-92-80-68-56-44-32-20-8)145-129-117-105-93-81-69-57-45-33-21-9)156-136-152-160(146-130-118-106-94-82-70-58-46-34-22-10,147-131-119-107-95-83-71-59-47-35-23-11)148-132-120-108-96-84-72-60-48-36-24-12/h13-156H2,1-12H3 |
Clé InChI |
MDNVFXOACIZAIU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCC[Si](CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC)(CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC)CCC[Si](CCCCCCCCCCCC)(CCCCCCCCCCCC)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)


![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)

![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)

![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)
![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)

![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
![Oxan-2-yl bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14242148.png)
